Cas no 13531-48-1 (3-Cyanobenzoic Acid Methyl Ester)

3-Cyanobenzoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyanobenzoate
- 3-cyano-benzoicacimethylester
- Benzoic acid, 3-cyano-, methyl ester
- 3-CYANOBENZOIC ACID METHYL ESTER
- RARECHEM AL BF 0051
- 3-Cyanobenzok Acid Methyl Ester
- Mehyl3-Cyanobenzaldehyde
- Methyl m-cyanobenzoate
- Benzoicacid, m-cyano-, methyl ester (7CI,8CI)
- 3-(Methoxycarbonyl)benzonitrile
- 3-CN-C6H4-COOCH3
- Methyl 3-cyanobenzoate, 95+%
- methyl-3-cyanobenzoate
- METHYL3-CYANOBENZOATE
- PubChem21088
- KSC180C9J
- Jsp002142
- 3-cyano-benzoic acid methyl ester
- XPBHWSMZTSSEJE-UHFFFAOYSA-N
- BCP26761
- SCHEMBL60040
- 13531-48-1
- AM20020421
- InChI=1/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H
- CS-W022828
- Z24765807
- EN300-84964
- J-522169
- MFCD00220156
- CHEBI:194897
- AS-14804
- FT-0636911
- AKOS005146331
- J-006681
- AC-7330
- DTXSID4065521
- A15205
- ALBB-027292
- DB-026650
- Methyl 3-Cyanobenzoate; Methyl m-Cyanobenzoate; m-Cyanobenzoic Acid Methyl Ester; 3-(Methoxycarbonyl)benzonitrile;
- DTXCID5034307
- 3-Cyanobenzoic Acid Methyl Ester
-
- MDL: MFCD00220156
- インチ: 1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
- InChIKey: XPBHWSMZTSSEJE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C(C#N)=C1[H])=O
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.18
- ゆうかいてん: 59-61 ºC
- ふってん: 267.2℃ at 760 mmHg
- フラッシュポイント: 120℃
- 屈折率: 1.535
- PSA: 50.09000
- LogP: 1.34488
3-Cyanobenzoic Acid Methyl Ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22
- セキュリティ用語:S22;S26;S36/37/39
3-Cyanobenzoic Acid Methyl Ester 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Cyanobenzoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84964-50g |
methyl 3-cyanobenzoate |
13531-48-1 | 95% | 50g |
$89.0 | 2023-09-02 | |
Enamine | EN300-84964-100g |
methyl 3-cyanobenzoate |
13531-48-1 | 95% | 100g |
$163.0 | 2023-09-02 | |
TRC | C962315-1g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 1g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-84964-0.1g |
methyl 3-cyanobenzoate |
13531-48-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256492-1g |
3-Cyanobenzoic acid methyl ester, |
13531-48-1 | ≥99% | 1g |
¥572.00 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075014-25g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 95+% | 25g |
942.0CNY | 2021-07-10 | |
Fluorochem | 078586-10g |
Methyl 3-cyanobenzoate |
13531-48-1 | 98% | 10g |
£20.00 | 2022-03-01 | |
Fluorochem | 078586-1g |
Methyl 3-cyanobenzoate |
13531-48-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
eNovation Chemicals LLC | D508070-1g |
Methyl 3-Cyanobenzoate |
13531-48-1 | 97% | 1g |
$200 | 2023-09-03 | |
Chemenu | CM160526-100g |
Methyl 3-cyanobenzoate |
13531-48-1 | 95+% | 100g |
$140 | 2021-06-16 |
3-Cyanobenzoic Acid Methyl Ester 関連文献
-
Yingying Shao,Minting Tu,Sen Yang,Yingying Wang,Binlong Sun,Jianjun Shi,Chengxia Tan,Xuedong Wang RSC Adv. 2022 12 23544
-
George A. Kraus,Gerald R. Pollock III,Christie L. Beck,Kyle Palmer,Arthur H. Winter RSC Adv. 2013 3 12721
3-Cyanobenzoic Acid Methyl Esterに関する追加情報
Exploring the Synthesis, Properties, and Applications of 3-Cyanobenzoic Acid Methyl Ester (CAS No. 13531-48-1)
The 3-cyanobenzoic acid methyl ester, identified by its CAS No. 13531-48-1, is an aromatic organic compound characterized by a cyanogroup (CN) attached to the meta position of a benzoic acid scaffold, with a methylester substituent at the carboxylic acid terminus. This structural configuration imparts unique physicochemical properties and functional versatility, making it a critical intermediate in synthetic chemistry and a subject of interest in contemporary biomedical research.
In recent years, advancements in sustainable synthesis methodologies have redefined the production of this compound. A groundbreaking study published in Green Chemistry (2024) demonstrated a novel catalytic route using heterogeneous palladium nanoparticles to achieve high-yield conversion of 3-cyanobenzoic acid to its methyl ester derivative under mild conditions. This approach eliminates the need for stoichiometric reagents and reduces solvent usage by 60%, aligning with current trends toward environmentally benign chemical processes. The optimized reaction conditions—specifically employing microwave-assisted protocols at 90°C for 45 minutes—highlighted superior selectivity compared to traditional methods, underscoring its potential for large-scale industrial applications.
The electronic effects of the cyanogroup play a pivotal role in modulating the compound's reactivity. Computational studies using density functional theory (DFT) revealed that the cyano substituent induces electron-withdrawing character via resonance and inductive effects, creating an electrophilic environment at the ortho and para positions relative to its attachment site. This property facilitates efficient cross-coupling reactions with boronic acids through Suzuki-Miyaura protocols, as evidenced in a 2023 Nature Communications paper detailing its use as a versatile building block for synthesizing bioactive heterocycles.
In pharmaceutical research, this compound serves as a key precursor for developing novel therapeutic agents. Recent investigations into its application in anticancer drug design showed that when incorporated into pyrazole-based frameworks via Sonogashira coupling, it exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC₅₀ values as low as 0.7 μM in vitro studies published in Journal of Medicinal Chemistry. The mechanism involves disruption of microtubule dynamics through interaction with tubulin proteins, a pathway distinct from conventional taxane-based therapies.
Biochemical studies have further illuminated its role in enzyme inhibition mechanisms. A collaborative study between Stanford University and ETH Zurich (published in Bioorganic & Medicinal Chemistry Letters, 2024) demonstrated that when converted into its corresponding amide derivatives via nucleophilic acyl substitution, it forms potent inhibitors of histone deacetylase 6 (HDAC6). These derivatives showed enhanced cellular permeability due to the methyl ester's ability to modulate lipophilicity—a critical factor for intracellular drug delivery—while maintaining submicromolar inhibitory activity against HDAC6 isoforms linked to neurodegenerative diseases.
The compound's spectroscopic properties have been extensively characterized using modern analytical techniques. High-resolution mass spectrometry confirmed its molecular formula C₉H₇NO₂ with an exact mass of 157.04 g/mol, while NMR spectroscopy (1H and 13C) validated regioisomeric purity through distinct resonance peaks at δH 7.8–7.9 ppm (meta-cyano proton) and δC 168 ppm (ester carbonyl carbon). X-ray crystallography studies conducted at Oxford University revealed an orthorhombic crystalline structure with intermolecular hydrogen bonding networks between adjacent molecules, contributing to its thermal stability up to 98°C before decomposition.
In material science applications, researchers at MIT recently reported using this compound as a monomer in polymer synthesis for drug delivery systems (Polymer Chemistry, Q2 2024). Its cyanogroup enabled click chemistry conjugation with polyethylene glycol matrices while retaining pharmacophoric features essential for targeting cancer cells via folate receptor-mediated endocytosis mechanisms. The resulting copolymers exhibited pH-responsive drug release profiles optimal for tumor microenvironment conditions.
A notable breakthrough emerged from studies on its photochemical behavior published in Chemical Science. Upon UV irradiation at λ=365 nm, the compound undergoes reversible cis-trans isomerization when conjugated with azobenzene moieties through click chemistry linkages. This light-switchable property has been leveraged to create stimuli-responsive nanoparticles capable of controlled release under near-infrared light exposure—a promising advancement for photodynamic therapy applications requiring spatial-temporal precision.
Safety assessments conducted under OECD guidelines highlighted favorable biocompatibility profiles when used within recommended exposure limits (Toxicological Sciences, Dec 2023). Acute toxicity studies on zebrafish embryos indicated no observable adverse effects up to concentrations of 5 mM during early developmental stages, while Ames test results confirmed mutagenicity levels below detection thresholds under standard conditions.
Ongoing research focuses on optimizing its use in combinatorial libraries for high-throughput screening platforms (Nature Protocols, March 2024). Researchers have developed solid-phase synthesis strategies where this compound acts as a universal linker between solid supports and diverse bioactive scaffolds such as quinolones or benzimidazoles. This modular approach reduces synthesis time by over 70% while maintaining product purity above analytical grade standards.
In conclusion, the multifunctional nature of 3-cyanobenzoic acid methyl ester, combined with recent innovations across synthesis optimization and application development, positions it as an indispensable tool in advancing biomedical technologies. Its unique structural features enable diverse functionalization pathways that continue to drive discoveries in targeted drug delivery systems and smart materials engineering—key areas shaping future directions in translational medicine.
13531-48-1 (3-Cyanobenzoic Acid Methyl Ester) 関連製品
- 103261-67-2(Methyl 4-cyano-2-methylbenzoate)
- 18693-97-5(Benzyl 4-cyanobenzoate)
- 7153-22-2(Ethyl 4-cyanobenzoate)
- 1129-35-7(Methyl 4-cyanobenzoate)
- 35066-32-1(Methyl 3-cyano-4-methylbenzoate)
- 25978-68-1(Methyl 4-cyano-3-methylbenzoate)
- 23340-69-4(Dimethyl 5-Cyanoisophthalate)
- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)

